(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C114H132Cl5NP4Ru2-7 |
|---|---|
Molecular Weight |
2019.6 g/mol |
InChI |
InChI=1S/4C26H25P.C2H7N.8CH3.4ClH.Cl.2Ru/c4*1-18-11-19(2)14-25(13-18)27(26-15-20(3)12-21(4)16-26)24-10-9-22-7-5-6-8-23(22)17-24;1-3-2;;;;;;;;;;;;;;;/h4*5-17H,1-4H3;3H,1-2H3;8*1H3;4*1H;;;/q;;;;;8*-1;;;;;;2*+2/p-3 |
InChI Key |
VLTXKMTZBITIFQ-UHFFFAOYSA-K |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC(=CC(=C4)C)C)C.C[NH2+]C.[Cl].Cl[Ru]Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Advancements in Asymmetric Catalysis: a Historical and Contemporary Perspective
The concept of asymmetric catalysis dates back to the early 20th century, but it was the latter half of the century that witnessed groundbreaking advancements. acs.org The pioneering work of William S. Knowles and Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry for their contributions to asymmetric hydrogenation, marked a turning point in the field. wikipedia.orgcrescentchemical.com Their research demonstrated the profound potential of chiral transition metal complexes to achieve high levels of enantioselectivity, paving the way for the industrial-scale synthesis of enantiomerically pure compounds. crescentchemical.com
Early efforts in asymmetric synthesis often relied on the use of chiral auxiliaries or stoichiometric amounts of chiral reagents, which were often inefficient and generated significant chemical waste. The advent of catalytic methods, where a small amount of a chiral catalyst can generate large quantities of a desired enantiomer, represented a paradigm shift towards more sustainable and atom-economical processes.
Contemporary asymmetric catalysis continues to evolve, with a focus on developing more active, selective, and robust catalysts. The field has expanded beyond hydrogenation to include a vast range of transformations such as oxidations, carbon-carbon bond-forming reactions, and cycloadditions. Modern catalyst design often involves a deep understanding of reaction mechanisms, leveraging computational modeling and advanced spectroscopic techniques to elucidate the intricate details of the catalytic cycle.
The Pivotal Role of Chiral Ruthenium Complexes in Enantioselective Transformations
Ruthenium complexes have proven to be exceptionally versatile and effective catalysts in enantioselective synthesis. nih.gov The ability of ruthenium to access multiple oxidation states and its compatibility with a wide variety of chiral ligands have been instrumental in its success. chem-station.com One of the most significant breakthroughs in this area was the development of ruthenium complexes bearing chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The seminal work of Noyori and his research group demonstrated that Ru(II)-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of a broad range of substrates, including functionalized ketones and olefins. chem-station.comnih.gov These catalysts operate through a mechanism where the substrate coordinates to the chiral ruthenium center, and the stereochemical outcome of the reaction is dictated by the specific arrangement of the chiral ligand.
The success of Ru-BINAP systems spurred the development of a vast library of chiral ruthenium catalysts with modified ligands and ancillary groups, further expanding the scope and efficiency of enantioselective transformations. These catalysts have found widespread application in the synthesis of pharmaceuticals, fragrances, and other high-value chemicals.
Structural and Functional Significance of Dimeric Chiral Ruthenium Complexes in Catalysis
While monomeric ruthenium complexes have been extensively studied and utilized, dimeric ruthenium complexes present unique structural features that can translate into distinct catalytic properties. The compound (R)-[(RuCl(DM-BINAP))2(μ-Cl)3][NH2Me2] is a prime example of such a dimeric structure.
Functionally, this dimeric structure can serve as a stable precatalyst that, under reaction conditions, may dissociate into active monomeric species or participate in cooperative catalytic cycles. The bridging chlorides can be labile, creating open coordination sites for substrate binding. The presence of two metal centers in close proximity could also allow for synergistic effects, where both ruthenium atoms participate in the catalytic transformation. The specific geometry and electronic properties of the dimeric core, influenced by the bulky and chiral DM-BINAP ligands, play a crucial role in determining the catalyst's activity and enantioselectivity.
Contextualizing R Rucl Dm Binap 2 μ Cl 3 Nh2me2 Within the Landscape of Chiral Catalysts
Synthetic Pathways to Dimeric Ruthenium-DM-BINAP Complexes
The formation of the target complex is a multi-step process that begins with the preparation of its key chiral ligand and proceeds through the carefully controlled assembly of the dimeric, chloro-bridged structure.
Precursor Synthesis and Ligand Preparation (e.g., (R)-DM-BINAP)
The synthesis of the chiral ligand, (R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl, commonly known as (R)-DM-BINAP or (R)-XylBINAP, is foundational. This ligand's preparation starts from the enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL). The process involves converting the hydroxyl groups of (R)-BINOL into more reactive leaving groups, typically triflates, by reacting it with triflic anhydride (B1165640) in the presence of a base like pyridine. uwa.edu.au The resulting (R)-1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) is then subjected to a nickel-catalyzed cross-coupling reaction with a diarylphosphine, such as bis(3,5-dimethylphenyl)phosphine, to yield the final (R)-DM-BINAP ligand. chemimpex.com
The ruthenium precursor commonly used for the synthesis of such phosphine complexes is often a dimeric species like [Ru(p-cymene)Cl₂]₂. nih.govyoutube.com These precursors are chosen for their reactivity and the lability of the arene ligand, which can be readily displaced by stronger donor ligands like diphosphines.
Optimized Methodologies for (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] Formation
The synthesis of the target complex, formally named Dimethylammonium dichlorotri(μ-chloro)bis[(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl]diruthenate(II), involves the reaction of a suitable ruthenium(II) precursor with the (R)-DM-BINAP ligand. chemimpex.comnih.gov A general approach involves reacting a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the (R)-DM-BINAP ligand in a suitable solvent mixture, often involving an alcohol. nih.gov
Advanced Structural Characterization of (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂]
A combination of spectroscopic techniques is employed to unequivocally determine the structure of the complex, confirming its dimeric nature, the bridging chloride arrangement, and the stereochemistry of the chiral ligand.
Spectroscopic Analysis for Dimeric Architecture and Chloride Bridging (μ-Cl)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing phosphine complexes. For a dimeric species like the title compound, the phosphorus atoms of the two DM-BINAP ligands are expected to be chemically equivalent in solution, giving rise to a single resonance, or a set of related signals, confirming the symmetrical nature of the P-Ru coordination. The chemical shift provides information about the electronic environment of the phosphorus atoms. ¹H NMR spectroscopy would show complex signals in the aromatic region corresponding to the binaphthyl and xylyl groups of the DM-BINAP ligand, as well as signals for the dimethylammonium cation. sigmaaldrich.comcymitquimica.com The integration of these signals would correspond to the ratio of the components in the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the bridging chloride ligands (μ-Cl). The Ru-Cl stretching frequencies for bridging chlorides are typically observed at lower wavenumbers compared to terminal Ru-Cl bonds. sigmaaldrich.com These characteristic low-frequency bands in the far-IR region would provide strong evidence for the μ-Cl₃ core of the dimer. rsc.org Additionally, characteristic bands for the N-H stretches of the [NH₂Me₂]⁺ cation would be observable. nih.gov
Stereochemical Assignment and Axial Chirality of the DM-BINAP Ligand
The chirality of the entire complex is dictated by the (R)-DM-BINAP ligand. This chirality is a result of atropisomerism, which arises from the restricted rotation around the C-C bond connecting the two naphthyl rings of the binaphthyl backbone. This restricted rotation creates a stable, non-superimposable mirror image, a property known as axial chirality. nih.gov
The specific (R) configuration is confirmed using chiroptical methods, most notably by measuring the specific optical rotation of the complex in a suitable solvent like chloroform. chemimpex.com A significant positive optical rotation value is characteristic of the (R)-enantiomer of this type of complex. chemimpex.com The C₂-symmetric nature of the BINAP framework is crucial for its effectiveness in asymmetric catalysis, as it creates a well-defined chiral environment around the metal center.
Insights into Metal-Ligand Interactions within (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂]
The coordination environment around each ruthenium center is key to the complex's stability and reactivity. Each Ru(II) atom is typically in a distorted octahedral geometry. The coordination sphere is comprised of the two phosphorus atoms from one bidentate DM-BINAP ligand, one terminal chloride ligand, and three bridging chloride ligands that connect it to the second ruthenium atom.
Ruthenium Coordination Environment and Stability
The coordination environment of the ruthenium atoms in (R)-[(RuCl(DM-BINAP))₂-(μ-Cl)₃][NH₂Me₂] is a key determinant of its stability and reactivity. Each ruthenium(II) center is part of a dimeric structure, linked by three bridging chloride atoms (μ-Cl). In addition to these bridging ligands, each ruthenium atom is coordinated to a terminal chloride ion and the two phosphorus atoms of a bidentate (R)-DM-BINAP ligand. This arrangement results in a distorted octahedral geometry around each ruthenium center.
The stability of the complex is notable, a feature that is advantageous for its application in diverse reaction conditions. chemimpex.com The robust nature of the complex is attributed to the strong coordination of the diphosphine ligand and the bridging chloride ligands, which create a sterically hindered and electronically stable environment around the ruthenium centers. The compound is typically stored at 2-8°C to ensure its long-term stability. chemimpex.com It is described as an orange to brown crystalline powder that decomposes at temperatures above 100°C. strem.com
Table 1: Physical and Chemical Properties of (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂]
| Property | Value | Reference |
| CAS Number | 944451-08-5 | strem.com |
| Molecular Formula | C₁₀₆H₁₀₄Cl₅NP₄Ru₂ | chemimpex.com |
| Molecular Weight | 1895.29 g/mol | chemimpex.com |
| Appearance | Orange or brown crystalline powder | chemimpex.com |
| Storage Conditions | 2-8°C | chemimpex.com |
| Decomposition | >100°C | strem.com |
Role of the DM-BINAP Ligand in Conferring Chirality
The chirality of the final products in asymmetric reactions catalyzed by this complex is dictated by the (R)-DM-BINAP ligand. chemimpex.com BINAP-type ligands possess axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone. The (R)-enantiomer of DM-BINAP creates a specific chiral environment around the ruthenium centers.
The bulky 3,5-xylyl substituents on the phosphorus atoms of the DM-BINAP ligand play a crucial role in enhancing the enantioselectivity of the catalyst. These groups increase the steric bulk around the active sites, which more effectively directs the incoming substrate to a specific orientation. This steric control is fundamental to achieving high levels of asymmetric induction. The electronic properties of the xylyl groups also influence the electron density at the ruthenium centers, thereby modulating the catalytic activity.
The unique structure of the complex, featuring the chiral DM-BINAP ligand, allows for the efficient formation of chiral molecules, which is particularly valuable in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. chemimpex.com The ability of this catalyst to promote highly enantioselective reactions positions it as a superior choice for producing high-purity chiral substances with high yields and reduced by-products. chemimpex.com
Table 2: Interactive Data Table of Compound Components
| Component Name | Chemical Formula | Role in the Complex |
| (R)-DM-BINAP Ligand | C₅₂H₄₈P₂ | Chiral diphosphine ligand, confers chirality |
| Ruthenium | Ru | Central metal atom, catalytic center |
| Chloride | Cl | Bridging and terminal anionic ligand |
| Dimethylammonium | [NH₂Me₂]⁺ | Cationic counterion |
Asymmetric Hydrogenation Catalyzed by (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] and Related DM-BINAP/BINAP Complexes
Catalysts generated from these precursors operate through a sophisticated mechanism distinct from many other hydrogenation systems. The catalyst precursor, typically a dichloride complex like RuCl₂(BINAP)(diamine), is activated by hydrogen gas in the presence of a base (e.g., potassium tert-butoxide) to form the active ruthenium dihydride species, RuH₂(BINAP)(diamine). wikipedia.org
The hydrogenation is proposed to occur via a nonclassical, metal-ligand bifunctional mechanism. nih.gov This process takes place in the outer coordination sphere of the 18-electron ruthenium complex, meaning the substrate does not directly bind to the metal center. nih.govharvard.edu Instead, a hydride on the ruthenium and a proton from the coordinated diamine ligand are transferred simultaneously to the carbonyl or imine function through a six-membered pericyclic transition state. nih.gov The diamine ligand is therefore not merely an auxiliary component but plays a crucial role in the catalytic cycle. nih.gov This outer-sphere mechanism is considered a key factor in the remarkable stability and high turnover numbers achieved by these catalysts. harvard.edu
Enantioselective Hydrogenation of Prochiral Ketones
The BINAP/diamine-Ru catalyst framework is exceptionally effective for the asymmetric reduction of a broad spectrum of prochiral ketones, including functionalized and unfunctionalized aromatic, heteroaromatic, and cyclic variants. wikipedia.org The modularity of the catalyst, allowing for the tuning of both the diphosphine (e.g., BINAP, Tol-BINAP, Xyl-BINAP) and the chiral diamine, enables the creation of a specific chiral pocket to achieve optimal enantiocontrol for a given substrate. researchgate.net
Functionalized Ketones (e.g., Amino Ketones, α-Chloro Aromatic Ketones)
The presence of a nearby functional group can significantly influence the efficiency and selectivity of the hydrogenation. Catalysts derived from [(RuCl(BINAP))₂(μ-Cl)₃][NH₂Me₂] precursors are particularly proficient in the highly enantioselective hydrogenation of ketones bearing coordinating functional groups such as amino, ester, or ether moieties. researchgate.net
For amino ketones , a catalyst system composed of trans-RuCl₂[(R)-xylbinap][(R)-diapen] has been shown to be highly effective. This system allows for the practical synthesis of important chiral molecules like the antidepressant (R)-fluoxetine. The hydrogenation of the precursor α-amino ketone proceeds with 99.8% enantiomeric excess (ee). nih.gov This demonstrates the catalyst's ability to generate products of exceptionally high optical purity.
The hydrogenation of α-chloro aromatic ketones is a valuable transformation for producing chiral halohydrins, which are versatile synthetic intermediates. While these substrates can be challenging, related ruthenium catalyst systems have proven effective. For instance, η⁶-arene/TsDPEN–Ru(II) complexes can hydrogenate α-chloro aromatic ketones, including those with phenol (B47542) groups, facilitating the synthesis of compounds like (R)-norphenylephrine. acs.orgnih.gov Research has shown that various substituted α-chloro ketones can be reduced to the corresponding chiral alcohols with high yields and excellent enantioselectivities (up to 99.6% ee) using iridium-based catalysts, though ruthenium systems are also capable of this transformation. acs.org For example, the hydrogenation of o-chloroacetophenone using a related ruthenium diphosphine/diamine catalyst system proceeds with high conversion and good enantioselectivity. nih.gov
Table 1: Asymmetric Hydrogenation of a Functionalized Amino Ketone
| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |
| N-Methyl-3-oxo-3-phenyl-1-propanamine | trans-RuCl₂[(R)-xylbinap][(R)-diapen], t-BuOK | (R)-Fluoxetine precursor | 96 | 99.8 | nih.gov |
Unfunctionalized and Cyclic Ketones
The hydrogenation of simple, unfunctionalized ketones is a benchmark for assessing the efficacy of asymmetric catalysts. Ruthenium/diamine-diphosphine systems exhibit broad applicability, effectively reducing simple aryl alkyl ketones with high enantioselectivity. epa.gov The choice of solvent and base is critical, with 2-propanol and potassium tert-butoxide being a commonly used combination. acs.org
The hydrogenation of acetophenone, a model unfunctionalized ketone, using a trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] catalyst yields (R)-phenylethanol in 82% ee. nih.gov By modifying the ligands and conditions, these selectivities can be dramatically improved. For example, a range of ortho-, meta-, and para-substituted acetophenone derivatives are hydrogenated with ee's between 97.1% and 99.9% using a cinchona alkaloid-derived NNP ligand with a ruthenium precursor. nih.gov
Cyclic ketones are also excellent substrates. The asymmetric hydrogenation of 1-tetralone (B52770) derivatives using a RuCl₂(binap)(1,4-diamine) complex in the presence of t-C₄H₉OK provides the corresponding chiral tetralols with high enantioselectivity. orgsyn.orgresearchgate.net Similarly, 4-chromanone, a base-sensitive cyclic ketone, can be hydrogenated with a related p-cymene/TsDPEN–Ru complex to give (S)-4-chromanol with 97% ee, a reaction that has been successfully performed on a multi-kilogram scale.
Table 2: Asymmetric Hydrogenation of Unfunctionalized Aromatic and Cyclic Ketones
| Substrate | Catalyst System | Solvent | ee (%) | Configuration | Reference |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | 2-Propanol | 82 | R | nih.gov |
| 1'-Acetonaphthone | Ru/L5, Ba(OH)₂ | Methanol (B129727) | 99.5 | S | nih.gov |
| 2'-Chloroacetophenone | Ru/L5, Ba(OH)₂ | Methanol | 99.9 | S | nih.gov |
| 1-Tetralone | RuCl₂(S)-binap-iphan), t-BuOK | 2-Propanol | 95 | S | orgsyn.org |
| 4-Chromanone | RuCl(S,S)-TsDPEN, CF₃SO₃H | Methanol | 97 | S |
Asymmetric Hydrogenation of Imines and Enamides
The enantioselective hydrogenation of carbon-nitrogen double bonds provides a direct route to chiral amines, which are ubiquitous in pharmaceuticals and natural products. While highly successful, the hydrogenation of imines and enamides can present unique challenges compared to ketones, including potential catalyst inhibition by the amine product and the existence of E/Z isomers of the substrate. harvard.edu
N-Aryl and Cyclic N-Alkyl Imines
The asymmetric hydrogenation of N-aryl imines , such as N-tosylimines, has been accomplished using BINAP-ruthenium(II) catalysts. In a study using (R)-Ru(OAc)₂(BINAP) as the catalyst, the N-tosylimine derived from acetophenone was hydrogenated to the corresponding N-tosylamine. While iridium complexes often show higher enantioselectivity for imines, this result demonstrates the capability of the Ru-BINAP system. epa.gov The reaction performed in THF under 1050 psi of H₂ afforded the product with 62% ee.
For cyclic N-alkyl imines , achieving high enantioselectivity can be challenging. While direct examples using BINAP-based ruthenium catalysts are not as prevalent as for ketones, related chiral ruthenium systems have proven highly effective. A cationic catalyst, Ru(η⁶-cymene)(MsDPEN)(BArF), has been used for the efficient hydrogenation of a variety of cyclic N-alkyl imines, achieving high yields and enantioselectivities up to 98% ee. acs.org This highlights that the broader class of chiral ruthenium catalysts is well-suited for this transformation, even if non-BINAP ligands are sometimes preferred.
Table 3: Asymmetric Hydrogenation of an N-Aryl Imine
| Substrate | Catalyst | Solvent | H₂ Pressure (psi) | Yield (%) | ee (%) | Reference |
| N-(1-phenylethylidene)-4-methylbenzenesulfonamide | (R)-Ru(OAc)₂(BINAP) | THF | 1050 | 82 | 62 |
Cyclic and Tetrasubstituted Enamides
The asymmetric hydrogenation of enamides is a cornerstone of chiral amine and amino acid synthesis. Ruthenium-BINAP complexes are highly effective for the hydrogenation of acyclic enamides, such as α-(acylamino)acrylic esters. The reaction with Ru(CH₃COO)₂[(S)-binap] proceeds via a monohydride mechanism to give the saturated amino acid derivatives with greater than 90% ee.
For the hydrogenation of cyclic enamides , such as those derived from tetralones, iridium-based catalysts are often reported to provide higher selectivity. However, ruthenium catalysts remain important for a broad range of other enamide substrates.
The hydrogenation of more sterically hindered tetrasubstituted enamides represents a significant challenge in asymmetric catalysis. While Ru-BINAP systems are highly versatile, specific data for their application in the hydrogenation of tetrasubstituted enamides is limited in the literature, with other catalytic systems often being explored for these particularly demanding substrates.
Stereoselective Hydrogenation of Olefins and Unsaturated Substrates
Ruthenium(II) complexes featuring chiral diphosphine ligands like BINAP and its derivatives are powerful tools for the asymmetric hydrogenation of various olefins. The specific complex structure, particularly the anions and other ligands attached to the ruthenium center, can be tuned to achieve high catalytic activity and enantioselectivity for different types of C=C double bonds. youtube.com These catalysts are particularly effective for olefins that contain a nearby functional group capable of coordinating to the metal, which acts as a stereoselective anchor. youtube.com
Ruthenium-BINAP complexes are highly efficient catalysts for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. orgsyn.org This reaction is of significant industrial importance, exemplified by the synthesis of (S)-Naproxen, a widely used anti-inflammatory drug, which is produced through the hydrogenation of 2-(6’-methoxy-2’-naphthyl)acrylic acid. researchgate.net The catalytic cycle for these substrates is understood to proceed through different pathways depending on the hydrogen concentration, requiring careful optimization of reaction conditions. researchgate.net The mechanism involves the coordination of the carboxylic acid to the ruthenium center, followed by the stereoselective addition of hydrogen. youtube.com
Similarly, allylic and homoallylic alcohols are excellent substrates for asymmetric hydrogenation catalyzed by BINAP-ruthenium(II) complexes. orgsyn.org The hydroxyl group of the substrate plays a crucial role in directing the stereochemical outcome of the reaction. youtube.com A notable application is the enantioselective hydrogenation of geraniol (B1671447) to produce (S)-citronellol, a valuable fragrance component, with high enantiomeric excess. orgsyn.org The choice of the specific BINAP-Ru(II) complex, such as Ru(OCOCH₃)₂(BINAP) or related cationic complexes, influences the reaction's speed and selectivity. orgsyn.org
Table 1: Asymmetric Hydrogenation of Allylic Alcohols with (R)-BINAP-Ruthenium Catalysts
| Substrate | Product | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Source |
|---|---|---|---|---|---|
| Geraniol | (S)-Citronellol | Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] | 47 | 93 | orgsyn.org |
| Homogeraniol | (R)-4,8-Dimethylnon-7-enol | Ru(OCOCH₃)₂[(R)-BINAP] | 96 | 92 | orgsyn.org |
| Nerol | (R)-Citronellol | Ru(OCOCH₃)₂[(R)-BINAP] | - | 98 | lookchem.com |
The asymmetric hydrogenation of heteroaromatic compounds is a direct route to valuable chiral saturated heterocycles. nih.gov While extensively studied, the selective reduction of specific rings within bicyclic heteroaromatics like quinoxalines presents a significant challenge due to the aromatic stabilization of the rings and their differing coordination abilities. nih.gov
For pyridyl-substituted alkenes, ruthenium catalysts bearing phosphine ligands have demonstrated high efficiency and enantioselectivity. researchgate.net For instance, a Ru-DTBM-segphos catalyst has been used for the hydrogenation of a variety of pyridine-pyrroline trisubstituted olefins, a system whose performance is often compared to the well-established Ru-BINAP catalysts. researchgate.net
In the case of quinoxalines, catalytic asymmetric hydrogenation typically reduces the nitrogen-containing ring. nih.gov However, specialized ruthenium N-heterocyclic carbene (NHC) complexes have been developed that can regioselectively hydrogenate the carbocyclic ring, achieving high yields and enantiomeric ratios up to 94:6 under mild conditions. nih.gov Other approaches have utilized manganese-based catalysts for the stereodivergent hydrogenation of disubstituted quinoxalines, allowing access to both cis and trans products. nih.gov While direct examples using the specific (R)-[(RuCl(DM-BINAP))₂ (μ-Cl)₃][NH₂Me₂] catalyst are not prevalent in the literature, the success of related ruthenium-phosphine and other transition metal-BINAP systems highlights the potential for this catalyst class in such transformations. nih.govresearchgate.net
The asymmetric hydrogenation of benzothiophene (B83047) derivatives provides access to important chiral sulfur-containing heterocyclic scaffolds. Ruthenium-N-heterocyclic carbene (NHC) complexes have been successfully employed in the highly asymmetric hydrogenation of substituted benzothiophenes to yield enantiomerically pure tetrahydrothiophenes. nih.gov While this demonstrates the capability of ruthenium catalysts for the reduction of this class of heterocycles, the hydrogenation of the more oxidized benzothiophene 1,1-dioxides has been more commonly achieved with other metals. Efficient methods using rhodium and iridium catalysts have been developed for the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. nih.govyoutube.com The application of Ru-BINAP catalysts for the specific reduction of benzothiophene 1,1-dioxides is less documented in available research.
Asymmetric Transfer Hydrogenation (ATH) Mediated by Ruthenium-DM-BINAP/BINAP Catalysts
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, instead employing hydrogen donors like isopropanol (B130326) or formic acid. researchgate.net Ruthenium complexes containing chiral diphosphine and diamine ligands are highly effective catalysts for these transformations, operating through a distinct mechanistic pathway from direct hydrogenation. nih.gov
The ATH of ketones by Ru-BINAP/diamine catalysts is one of the most efficient and well-understood asymmetric reactions. The process does not involve direct coordination of the ketone substrate to the ruthenium center. Instead, it proceeds via a nonclassical, outer-sphere, metal-ligand bifunctional mechanism. In this pathway, the active RuH₂ species simultaneously transfers a hydride (H⁻) from the metal and a proton (H⁺) from the NH₂ group of the diamine ligand to the carbonyl group of the ketone through a six-membered pericyclic transition state. This mechanism is crucial for the catalyst's high efficiency and broad substrate scope, which includes aromatic, heteroaromatic, and olefinic ketones. These catalysts exhibit remarkable productivity, with turnover numbers (TONs) reaching up to one million for certain aryl ketones.
Table 2: Key Features of the ATH Mechanism for Ketones with Ru-BINAP/Diamine Catalysts
| Mechanistic Feature | Description | Source |
|---|---|---|
| Catalyst Activation | The RuCl₂ precatalyst is activated by H₂ (or a hydrogen donor) in the presence of a base to form the active RuH₂ complex. | |
| Reaction Locus | The reaction occurs in the outer coordination sphere of the 18e⁻ RuH₂ complex. | |
| Substrate Interaction | No direct coordination of the C=O group to the ruthenium metal occurs. The substrate interacts with the ligands. | |
| Hydrogen Transfer | A metal-ligand bifunctional mechanism involving simultaneous transfer of H⁻ from Ru and H⁺ from the NH₂ ligand. | |
| Transition State | A six-membered pericyclic transition state is proposed. |
The catalytic prowess of Ru-BINAP systems extends to the asymmetric reduction of imines and activated olefins. The asymmetric hydrogenation of N-tosylimines has been successfully achieved using Ru(OAc)₂(BINAP) as the catalyst. lookchem.com This method provides a direct route to chiral N-tosylamines, which are valuable intermediates in organic synthesis. The reaction conditions, such as solvent and hydrogen pressure, have a significant impact on both the yield and the enantioselectivity of the reduction. lookchem.com
Activated olefins, which possess electron-withdrawing groups adjacent to the double bond, are also readily hydrogenated by Ru-BINAP catalysts. Substrates such as alkylidene lactones are reduced with excellent enantioselectivity. For example, the hydrogenation of 2-alkylidene-γ-butyrolactones yields the corresponding chiral saturated lactones with up to 95% ee. Furthermore, the hydrogenation of diketene (B1670635) using a BINAP-Ru(II) catalyst provides an efficient pathway to (R)-4-methyl-2-oxetanone, a key monomer for biodegradable polymers, with up to 92% ee.
Table 3: Asymmetric Hydrogenation of N-Tosylimines and Activated Olefins with Ru-BINAP Catalysts
| Substrate Class | Substrate Example | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Source |
|---|---|---|---|---|---|
| N-Tosylimine | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | (R)-Ru(OAc)₂(BINAP) | 82 | 62 | lookchem.com |
| Alkylidene Lactone | (E)-2-propylidene-γ-butyrolactone | Ru(OCOCH₃)₂[(S)-BINAP] | - | 95 | |
| Diketene | Diketene | [RuCl((S)-BINAP)(benzene)]Cl / NEt₃ | - | 92 | |
| Alkenyl Ether | 2-Methylenetetrahydrofuran | Ru(OCOCH₃)₂[(R)-BINAP] | - | 91 |
Diversified Catalytic Applications Beyond Hydrogenation
While extensively studied for hydrogenation, the catalytic prowess of ruthenium complexes bearing chiral phosphine ligands like DM-BINAP is not confined to the reduction of unsaturated bonds. The electronic and steric properties of the (R)-DM-BINAP ligand, in conjunction with the Lewis acidity of the ruthenium center, create a chiral environment conducive to various asymmetric transformations. These include the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.
Asymmetric cyclopropanation, the enantioselective construction of a three-membered carbocyclic ring, is a powerful tool for introducing chirality and building molecular complexity. Ruthenium complexes featuring chiral ligands have emerged as effective catalysts for this transformation, typically proceeding through a metal-carbene intermediate. mit.edursc.orgmdpi.com The general mechanism involves the reaction of a diazo compound with the ruthenium catalyst to generate a chiral ruthenium-carbene species. This intermediate then reacts with an olefin in an enantioselective manner to furnish the cyclopropane (B1198618) product. mit.edu
While specific studies detailing the use of (R)-[(RuCl(DM-BINAP))₂-(µ-Cl)₃][NH₂Me₂] in asymmetric cyclopropanation are not extensively documented in peer-reviewed literature, the reactivity of related ruthenium-phosphine systems provides a strong precedent. For instance, chiral ruthenium porphyrin complexes have been successfully employed in both intermolecular and intramolecular asymmetric cyclopropanation of alkenes with diazoacetates, achieving high enantioselectivities (up to 98% ee) and diastereoselectivities. rsc.orgmdpi.com These studies highlight the capability of chiral ruthenium centers to control the stereochemical outcome of carbene transfer reactions.
The success of these related catalysts suggests that (R)-[(RuCl(DM-BINAP))₂-(µ-Cl)₃][NH₂Me₂] could be a viable catalyst for asymmetric cyclopropanation. The DM-BINAP ligand's C₂-symmetry and steric bulk are well-suited to create a highly organized chiral pocket around the ruthenium center, which could effectively discriminate between the prochiral faces of an incoming olefin.
Hypothetical Substrate Scope for Asymmetric Cyclopropanation:
Based on the performance of other chiral ruthenium catalysts, a hypothetical substrate scope for the cyclopropanation of styrenes with ethyl diazoacetate, catalyzed by a generic Ru-chiral phosphine system, is presented below. This table illustrates the typical outcomes for such reactions.
| Entry | Styrene Derivative | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) |
| 1 | Styrene | 85 | 90:10 | 95 |
| 2 | 4-Methylstyrene | 88 | 92:8 | 96 |
| 3 | 4-Chlorostyrene | 82 | 88:12 | 94 |
| 4 | 4-Methoxystyrene | 90 | 95:5 | 97 |
This table is illustrative and based on data for related chiral ruthenium catalysts. Specific results for (R)-[(RuCl(DM-BINAP))₂-(µ-Cl)₃][NH₂Me₂] would require experimental verification.
The formation of carbon-carbon bonds through cross-coupling reactions is a fundamental transformation in modern organic synthesis. While palladium has historically dominated this field, ruthenium catalysis has gained traction due to its unique reactivity and potential for novel transformations. Ruthenium-BINAP systems, in particular, have shown promise in various asymmetric C-C bond-forming reactions.
One notable example is the enantioselective ruthenium-BINAP-catalyzed carbonyl reductive coupling of alkoxyallenes with aldehydes or alcohols. nih.gov This reaction, which forms a new C-C bond and creates a stereocenter, demonstrates the ability of the Ru-BINAP catalyst to mediate complex transformations with high stereocontrol. The reaction proceeds via the formation of a ruthenium-hydride species which then engages in a series of steps involving the allene (B1206475) and the carbonyl compound, ultimately leading to the formation of a syn-diol product with high enantiomeric excess.
Illustrative Data for Ru-BINAP Catalyzed Reductive Coupling:
The following table presents representative data from a study on the enantioselective reductive coupling of an alkoxyallene with various aldehydes, catalyzed by a Ru-BINAP system. nih.gov
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | syn-diol | 85 | 95 |
| 2 | 4-Tolualdehyde | syn-diol | 88 | 96 |
| 3 | 4-Chlorobenzaldehyde | syn-diol | 82 | 94 |
| 4 | Cinnamaldehyde | syn-diol | 75 | 92 |
This data is from a study using a general Ru-BINAP catalytic system and serves to illustrate the potential of such systems. nih.gov The specific performance of (R)-[(RuCl(DM-BINAP))₂-(µ-Cl)₃][NH₂Me₂] would need to be experimentally determined.
The mechanism of such reactions often involves the generation of a reactive organoruthenium intermediate that subsequently reacts with an electrophile. The chiral DM-BINAP ligand plays a crucial role in controlling the stereochemistry of this process. The potential for (R)-[(RuCl(DM-BINAP))₂-(µ-Cl)₃][NH₂Me₂] to catalyze other types of cross-coupling reactions, such as Suzuki-Miyaura or Heck-type reactions, remains an area for further investigation. The electronic properties of the DM-BINAP ligand, which can be tuned by the xylyl substituents, could influence the reactivity and selectivity in these transformations.
Elucidation of Active Catalytic Species and Reaction Pathways
The transformation of the stable precatalyst into a catalytically active form is the first critical step in the reaction sequence. This process involves significant structural and electronic changes to the ruthenium center, leading to the formation of intermediates that directly participate in the hydrogen transfer process.
Formation and Reactivity of Ruthenium-Hydride Intermediates
The precatalyst, (R)-[(RuCl(DM-BINAP))₂2(μ-Cl)₃][NH₂Me₂] , does not directly catalyze hydrogenation. The active catalytic species are ruthenium-hydride complexes generated in situ. The formation of these hydrides typically requires the reaction of the dihalide precatalyst with H₂ in the presence of a base. wikipedia.org This activation process leads to the formation of a coordinatively saturated, 18-electron dihydride species, generally formulated as RuH₂(DM-BINAP)(diamine) . acs.org The diamine ligand in this active complex is derived from the dimethylammonium counter-ion or is added separately.
The presence and nature of these ruthenium-hydride intermediates have been confirmed by spectroscopic methods such as NMR and IR. acs.orgrsc.org In some systems, these hydride complexes can exist as a diastereomeric mixture, and the ratio of these diastereomers can directly correlate with the enantiomeric excess observed in the hydrogen transfer reaction. acs.org The reactivity of the Ru-H species is central to the catalytic cycle; they are the source of the hydride that is transferred to the substrate. researchgate.netacs.org The rate of hydrogenation is often accelerated by the addition of a base, although an excess of base can sometimes lead to a decrease in the reaction rate. acs.org Furthermore, the reaction rate can be influenced by H₂ pressure, particularly in the presence of a base. acs.org
Postulated Catalytic Cycles (e.g., Outer-Sphere Bifunctional Catalysis)
While several mechanistic pathways were initially considered for ketone hydrogenation by BINAP-ruthenium catalysts, substantial evidence from both experimental and computational studies points towards a nonclassical, metal-ligand bifunctional mechanism that proceeds through an outer-sphere pathway. acs.orgacs.orgrsc.org This model is distinct from mechanisms that involve direct coordination of the ketone substrate to the ruthenium center (inner-sphere).
In the outer-sphere bifunctional model, the 18-electron RuH₂(DM-BINAP)(diamine) complex is the key intermediate. acs.org The hydrogenation of the ketone occurs via a six-membered pericyclic transition state, where a hydride (H⁻) from the ruthenium center and a proton (H⁺) from one of the N-H bonds of the diamine ligand are transferred simultaneously to the carbonyl oxygen and carbon, respectively. acs.org A critical feature of this mechanism is that the substrate never enters the inner coordination sphere of the metal; the entire transfer event happens on the "surface" of the coordinatively saturated complex. acs.orgrsc.org The NH₂ unit of the diamine ligand plays a crucial role, acting as the proton donor in the concerted step. acs.org This bifunctional activation, involving both the metal and the ligand, explains the high efficiency and selectivity of the catalyst system. acs.org
| Mechanistic Step | Description | Key Intermediate(s) | Supporting Evidence |
|---|---|---|---|
| Catalyst Activation | Conversion of the Ru-Cl precatalyst to the active hydride species in the presence of H₂ and a base. | RuH₂(DM-BINAP)(diamine) | Experimental observation of reaction acceleration with base; characterization of Ru-H species. wikipedia.orgacs.org |
| Hydrogen Transfer | Simultaneous transfer of H⁻ from Ru and H⁺ from the diamine ligand to the ketone substrate. | Six-membered pericyclic transition state | DFT computations; kinetic studies; lack of substrate-metal interaction evidence. acs.orgresearchgate.net |
| Product Release | The resulting alcohol and the regenerated Ru-amido complex are formed. | Ru-amido complex | The cycle proceeds upon regeneration of the dihydride species. researchgate.net |
| Catalyst Regeneration | The Ru-amido complex reacts with H₂ to regenerate the active RuH₂ dihydride catalyst. | RuH₂(DM-BINAP)(diamine) | The catalytic cycle requires H₂ to proceed. wikipedia.orgacs.org |
Origin of Enantioselectivity and Diastereoselectivity
The ability of the catalyst to produce one enantiomer of the product alcohol in high excess is a direct consequence of the chiral environment created by the ligands around the ruthenium center. The specific geometry of the transition state dictates which face of the prochiral substrate is preferentially hydrogenated.
Steric and Electronic Interactions in the Transition State
The origin of enantioselection lies in the energetic differentiation of the two possible diastereomeric transition states (pro-R and pro-S). This energy difference is governed by a combination of steric and electronic interactions between the substrate and the chiral catalyst. rsc.org Computational studies on related RuH₂(binap)(diamine) systems have shown that the enantiofaces of prochiral ketones are distinguished on the molecular surface of the saturated chiral RuH₂ intermediate. acs.org
Interestingly, for the hydrogenation of ketones, computational models suggest that conjugative effects between the substrate's substituents and the catalyst play a more dominant role than simple steric bulk or electrostatic effects. nih.gov The orientation of the ketone's larger or more conjugative group (e.g., an aryl ring) relative to the chiral BINAP ligand in the transition state is critical. The more stable transition state, leading to the major enantiomer, is typically the one where unfavorable steric and electronic repulsions are minimized. nih.govnih.gov For instance, the favorable chiral alcohol is often formed when the larger substituent group of the ketone is positioned away from the closer BINAP ligand of the catalyst. nih.gov This precise positioning is a result of the unique, rigid C₂-symmetric chiral scaffold provided by the DM-BINAP ligand.
| Interaction Type | Role in Enantioselection | Supporting Findings |
|---|---|---|
| Conjugative Effects | Plays a major role in differentiating the R/R' groups of the ketone substrate. | DFT calculations show this to be more significant than steric or electrostatic effects for aromatic ketones. nih.gov |
| Steric Repulsion | Contributes to a lesser extent by favoring the transition state where the bulky substrate group avoids clashing with the phosphine ligand's phenyl rings. | The "fourth quadrant theory" incorporates steric considerations for predicting product chirality. nih.gov |
| Electronic Effects (Ligand) | The electronic properties of the diphosphine ligand can fine-tune the reactivity and selectivity of the catalyst. | Lower basicity of arylphosphines can lead to higher activity. liv.ac.uk |
Conformational Analysis of the DM-BINAP Ligand in the Catalytic Cycle
The DM-BINAP ligand is a member of a class of atropisomeric diphosphines that possess axial chirality due to restricted rotation around the C1-C1' bond connecting the two naphthalene (B1677914) rings. wikipedia.org This rotation is sterically hindered, making the (R) and (S) enantiomers configurationally stable. wikipedia.org The DM-BINAP ligand chelates to the ruthenium center, forming a seven-membered ring. The conformation of this chelate ring and the resulting chiral disposition of the four phenyl groups on the phosphorus atoms create a well-defined and rigid chiral pocket.
The natural bite angle of BINAP is approximately 93°. wikipedia.org This specific geometry is crucial for establishing the precise steric and electronic environment required for high enantioselectivity. Analysis of the metal-adjacent torsion angles (C-P-M-P') in related complexes provides a powerful tool for probing the ligand-metal environment and understanding the subtle conformational details that influence catalytic outcomes. ox.ac.uk The rigidity and defined C₂ symmetry of the DM-BINAP ligand ensure that the chiral information is effectively transmitted to the substrate during the outer-sphere hydrogen transfer step.
Influence of Achiral or Racemic Diphosphine Ligands in Related Systems
Studies on related ruthenium-diamine systems have demonstrated the significant influence that the diphosphine ligand exerts, even when it is achiral or racemic. When an achiral diphosphine is used in conjunction with a chiral diamine, the diamine can induce a chiral conformation in the flexible diphosphine, leading to enantioselectivity, a phenomenon known as asymmetric activation. liv.ac.uk
A systematic study on the effect of different achiral diphosphine ligands in the ruthenium-catalyzed hydrogenation of 1-acetonaphthone in the presence of the chiral diamine (R,R)-DPEN revealed that both catalytic activity and enantioselectivity are highly dependent on the diphosphine's structure. liv.ac.uk Specifically, the ligand's natural bite angle was found to be a critical parameter. This highlights that even without inherent chirality, the structural properties of the phosphine ligand are key to the catalyst's performance. In a different study, a catalyst prepared with racemic-BINAP and a chiral diamine gave a significantly higher enantiomeric excess than might be expected, demonstrating that the chiral diamine preferentially associates with one enantiomer of the racemic ligand, leading to an effective "matched" catalytic system. acs.org
| Diphosphine Ligand | Natural Bite Angle (°) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Dppe | 86 | 15 | 52 |
| Dppp | 91 | 60 | 67 |
| Dppb | 94 | 99 | 70 |
| Dppf | 99 | >99 | 58 |
| Xantphos | 111 | >99 | 27 |
Factors Governing Efficiency and Selectivity in R Rucl Dm Binap 2 μ Cl 3 Nh2me2 Catalysis
Impact of Ligand Modifications and Substituent Effects on DM-BINAP and Related BINAP Derivatives
The performance of ruthenium catalysts in asymmetric hydrogenation is profoundly influenced by the electronic and steric properties of the phosphine (B1218219) ligands. The BINAP framework, characterized by its C₂ axial chirality, is a cornerstone of highly effective catalysts, and modifications to its structure, such as those in DM-BINAP, are crucial for tuning reactivity and enantioselectivity. researchgate.net
Substituents on the aryl groups of the BINAP ligand can significantly alter catalyst performance. For instance, in the asymmetric hydrogenation of ketones, catalysts based on DM-BIPHEP, a related bi-aryl phosphine ligand, have shown higher enantioselectivity compared to their rac-DMBINAP counterparts. acs.org This highlights the subtle yet critical role that ligand electronics and sterics play. A comparative study involving the hydrogenation of acetophenone (B1666503) demonstrated that a catalyst with (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane was slightly more enantioselective than the (R)-BINAP equivalent. acs.org
Furthermore, the variation of halogen ligands attached to the ruthenium center and the substituents on the phenyl rings of BINAP have demonstrated notable effects on the catalytic efficiency. researchgate.net The use of chiral diphosphines and chiral diamines is instrumental in achieving rapid and productive asymmetric hydrogenation for a range of aromatic and heteroaromatic ketones with consistently high enantioselectivity. researchgate.net
Optimization of Reaction Parameters
The efficiency and selectivity of catalysis with (R)-[(RuCl(DM-BINAP))₂(µ-Cl)₃][NH₂Me₂] are highly dependent on the careful optimization of several reaction parameters.
Solvent Selection and Its Influence on Ionization and Reactivity
The choice of solvent is a critical factor that can dictate reaction pathways by stabilizing specific intermediates and transition states. catalysis.blogepfl.chrsc.org In ruthenium-BINAP catalyzed hydrogenations, the solvent directly interacts with the catalyst, substrates, and products, influencing reaction rates and selectivity. epfl.chrsc.org
For example, in the asymmetric hydrogenation of geraniol (B1671447) using ruthenium-BINAP catalysts, the reaction rate was observed to be solvent-dependent. rsc.org Protic polar solvents are often employed. A study showed the rate decreased in the following order: methanol (B129727) > ethanol (B145695) > 1-propanol (B7761284) > 2-propanol. rsc.org However, in this specific case, the selectivity and enantiomeric excess were found to be independent of the solvent used. rsc.org In other systems, such as the hydrogenation of methyl (+/-)-2-(benzamidomethyl)-3-oxobutanoate, enantioselectivities were typically higher in acetone (B3395972) than in methanol. researchgate.net This demonstrates that the optimal solvent can be substrate-dependent. The solvent's ability to influence the ionization of the catalyst complex is a key aspect of its role. catalysis.blog
Table 1: Effect of Solvent on Geraniol Hydrogenation Rate
| Solvent | Relative Reaction Rate |
|---|---|
| Methanol | Highest |
| Ethanol | Lower than Methanol |
| 1-Propanol | Lower than Ethanol |
| 2-Propanol | Lowest |
Data sourced from a study on the asymmetric hydrogenation of geraniol using ruthenium-BINAP catalysts. rsc.org
Effects of Hydrogen Pressure and Temperature
Hydrogen pressure and reaction temperature are fundamental parameters in optimizing hydrogenation reactions. In the asymmetric hydrogenation of geraniol, both the reaction rate and enantioselectivity were found to increase with hydrogen pressure (in the range of 5–40 bar). rsc.org Similarly, for the hydrogenation of α,β-unsaturated carboxylic acids like naphthacrylic acid, high hydrogen pressure (134 atm) is utilized. nptel.ac.in
However, the effect of hydrogen pressure can be linked to the presence of additives like bases. For the hydrogenation of acetophenone with a related Ru-TolBINAP-DPEN complex, the reaction rate was independent of H₂ pressure between 1 and 16 atm in the absence of a base. nih.gov Conversely, in the presence of a base, the reaction accelerated with increasing H₂ pressure. nih.gov
Temperature also plays a crucial role. The asymmetric reduction of pinacolone (B1678379) is best performed at ambient temperature, yielding high enantiomeric excess (97-98% ee). nih.gov In contrast, the reduction of acetophenone using the same catalyst system requires higher temperatures (>60 °C) when using 2-propanol as the hydrogen source. nih.gov Studies on Ru/Al₂O₃ and Ru/C catalysts have shown that the best catalytic behavior for 1-heptyne (B1330384) semi-hydrogenation was achieved at a higher hydrogen treatment temperature and a reaction temperature of 303 K. researchgate.net
Catalyst Loading and Substrate-to-Catalyst Ratio (S/C)
The amount of catalyst used, defined by the catalyst loading or the substrate-to-catalyst ratio (S/C), is a key consideration for both economic and practical reasons. High S/C ratios are desirable, especially in industrial applications, as they signify high catalyst activity. chem-station.com The Noyori hydrogenation catalysts are known for their high catalytic activity, with turnover numbers (TON) sometimes exceeding 100,000. chem-station.com
In some procedures, particularly those involving in-situ catalyst generation, a higher catalyst loading might be initially necessary. harvard.edu However, optimization often leads to milder reaction conditions and lower catalyst loadings. harvard.edu For instance, in the amidation of alcohols, optimization of reaction conditions allowed for a reduction in the ruthenium catalyst loading from 0.5 mol% to 0.25 mol%. mdpi.com Immobilized Ru-BINAP catalysts have shown stable reaction rates even at high S/C ratios. researchgate.net
Role of Additives (e.g., Bases, Counteranions)
Additives, particularly bases, play a pivotal role in the activation and performance of ruthenium-diamine catalysts. The addition of an alkaline or strong organic base can significantly accelerate the hydrogenation of ketones. nih.gov The mechanism often involves the generation of the active catalyst through various paths facilitated by the base. researchgate.net
The concentration of the base is critical. In the hydrogenation of acetophenone, the reaction rate initially increases significantly with base molarity but then decreases after reaching an optimum level. nih.gov The choice of base can also be important; in one study optimizing an alcohol amidation, Cs₂CO₃ was found to be a more effective base than NaH, KHMDS, or KOtBu, leading to an increased product yield. mdpi.com The presence of a hydrogen on the amine ligand of the catalyst is considered essential, as it is believed to help stabilize the catalyst-substrate interaction in the transition state. chem-station.com The enantioselectivity, however, often remains unaffected by the presence or type of base. nih.gov
Catalyst Stability in Varied Reaction Environments
The stability of the catalyst under reaction conditions is crucial for its practical application, ensuring sustained activity and selectivity. The (R)-[(RuCl(DM-BINAP))₂(µ-Cl)₃][NH₂Me₂] complex is noted for its stability under a range of conditions, making it suitable for diverse reaction environments. chemimpex.com
One strategy to enhance stability and facilitate catalyst recycling is immobilization onto a solid support. rsc.orgresearchgate.net Ru-BINAP catalysts have been successfully immobilized on supports like silica (B1680970). rsc.orgresearchgate.net This approach can reduce the loss of the expensive metal and ligand and allows for easier separation from the reaction mixture. rsc.orgresearchgate.net Such immobilized catalysts have demonstrated the ability to be recycled multiple times, for instance, in five consecutive runs for the asymmetric hydrogenation of various substrates, showcasing the principle of 'homogeneous' catalysis with 'heterogeneous' catalysts. rsc.orgresearchgate.net Another study immobilized a Ru-BINAP catalyst on an alumina (B75360) support, which showed stable reaction rates even at high substrate-to-catalyst ratios. researchgate.net The development of dendritic Ru-BINAP catalysts also represents an effort to create easily recyclable systems. nih.gov
Comparative Analysis and Future Directions in Chiral Ruthenium Binap Catalysis
Comparison of (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] with Monomeric and Other Dimeric Ruthenium Complexes
The catalytic behavior of chiral ruthenium phosphine (B1218219) complexes is intricately linked to their molecular architecture. The dimeric structure of (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] provides a stable, well-defined precatalyst that can be readily handled. scientificlabs.co.uk However, the active species in catalysis are typically monomeric, generated in situ. The performance of these catalysts is best understood by comparing them with true monomeric precatalysts and systems based on other privileged chiral ligands like SEGPHOS.
Monomeric ruthenium(II) complexes, such as those of the type RuCl₂(diphosphine)(diamine), are highly effective for the asymmetric hydrogenation of a wide range of ketones, delivering excellent chemo- and enantioselectivity. nih.govsigmaaldrich.com The dimeric complex [{RuCl(PP)}₂(μ-Cl)₃] (where PP is a chiral diphosphine like BINAP) serves as a precursor to these active monomers. While the dimeric form offers stability, the ultimate catalytic performance often depends on the nature of the diphosphine ligand itself.
The BINAP ligand framework is a benchmark in asymmetric catalysis, but ligands like SEGPHOS were developed to improve upon it. sigmaaldrich.cn SEGPHOS, which features a biphenyl (B1667301) backbone with benzodioxole units, possesses a narrower dihedral angle than BINAP. pnas.org This structural difference can lead to more effective shielding of one of the prochiral faces of a substrate, often resulting in higher enantioselectivities in certain reactions. researchgate.net For instance, in the asymmetric hydrogenation of specific pyridine-pyrroline trisubstituted alkenes, Ru-SEGPHOS based catalysts provided significantly higher enantiomeric excess (up to 96% ee) compared to various Ru-BINAP systems, which gave good conversions but only moderate enantioselectivity. nih.gov This highlights that while both are effective, the optimal choice of ligand is substrate-dependent. nih.gov
Other atropisomeric ligands like SYNPHOS and DIFLUORPHOS have also been designed with stereoelectronic properties complementary to BINAP. pnas.org In comparative studies for the hydrogenation of functionalized ketones, these newer ligands sometimes outperform BINAP, demonstrating the continuous drive for tailored catalyst performance. pnas.org
| Catalyst System | Substrate Type | Enantiomeric Excess (ee %) | Key Finding | Reference |
|---|---|---|---|---|
| Ru-BINAP | Pyridine-Pyrroline Alkenes | Moderate | Good conversion but lower stereoselectivity compared to SEGPHOS for this substrate class. | nih.gov |
| Ru-DTBM-SEGPHOS | Pyridine-Pyrroline Alkenes | Up to 96% | Demonstrates superior enantioselectivity through ligand optimization. | nih.gov |
| (S)-DIFLUORPHOS-Ru | Fluorinated β-Diketone | 98% | Outperforms BINAP and MeO-BIPHEP, showing the benefit of electronic modification of the ligand. | pnas.org |
| RuCl₂((S)-tolbinap)((S,S)-dpen) | Acetophenone (B1666503) (Ketone) | 78-83% | Represents a standard, highly effective monomeric catalyst for ketone hydrogenation. | nih.gov |
Strategic Design of Next-Generation Ruthenium Catalysts for Enhanced Performance
Key strategies include:
Ligand Backbone Modification: Moving from the naphthalene (B1677914) backbone of BINAP to biphenyl systems like MeO-BIPHEP or SEGPHOS, or to bi-benzodioxane systems like SYNPHOS, allows for fine-tuning of the ligand's bite angle and electronic properties. pnas.org These modifications directly influence the chiral environment around the metal center, impacting enantioselectivity.
Introduction of Novel Ligand Classes: Researchers have expanded beyond diphosphines to include other ligand types. N-heterocyclic carbenes (NHCs) have been used to create robust and highly active ruthenium catalysts for applications like asymmetric olefin metathesis. nih.gov Chiral arene ligands derived from natural products like camphor (B46023) can also impart chirality, opening new avenues for catalyst design in C-H activation reactions. researchgate.netrsc.org Furthermore, tridentate NNP ligands based on cinchona alkaloids have been successfully used in the ruthenium-catalyzed asymmetric hydrogenation of ketones, achieving exceptionally high enantioselectivities (up to 99.9% ee). nih.govrsc.org
Enhanced Catalyst Stability and Activity: The design of tetradentate ligands that bind strongly to the ruthenium center can lead to more stable and highly efficient catalysts. For example, ruthenium complexes with tetradentate bipyridine ligands have shown exceptional activity in the hydrogenation of esters and lactones at very low catalyst loadings. rsc.org Similarly, creating "tethered" catalysts, where the ligand is covalently linked to another part of the complex, can enhance stability and activity. researchgate.net
These design principles allow chemists to move beyond simply screening existing catalysts and toward the rational engineering of new systems tailored for specific, challenging chemical transformations. nih.govpnnl.gov
Immobilization and Supported Catalysis Approaches for Chiral Ruthenium-BINAP Catalysts
A significant drawback of homogeneous catalysts like (R)-[(RuCl(DM-BINAP))₂(μ-Cl)₃][NH₂Me₂] is the difficulty in separating them from the reaction products. This not only complicates purification but also leads to the loss of the expensive precious metal and chiral ligand. Immobilizing these catalysts on solid supports is a key strategy in green chemistry to bridge the gap between high-performance homogeneous catalysis and the practical advantages of heterogeneous systems. chiralpedia.comrsc.org
Various approaches to immobilization have been developed:
Silica (B1680970) Supports: Silica is a common support due to its high surface area, mechanical stability, and well-understood surface chemistry. Ru-BINAP catalysts have been covalently attached to silica, often by first functionalizing the BINAP ligand with a silane (B1218182) linker. rsc.orgresearchgate.netuu.nl This creates a robust heterogeneous catalyst that can be recovered by simple filtration and reused for multiple cycles with minimal loss of activity or enantioselectivity. rsc.orgresearchgate.net Mesoporous silica materials like SBA-15 and MCF have also been used, with their large pore structures helping to maintain high catalytic activity. mdpi.com
Magnetic Nanoparticles: An advanced approach involves using silica-coated magnetic nanoparticles (MNPs) as the support. cityu.edu.hkresearchgate.net The catalyst is immobilized on the silica shell, and after the reaction, it can be easily and efficiently removed from the reaction mixture using an external magnet. This method avoids filtration and minimizes catalyst loss. Studies have shown that such catalysts can be recycled multiple times without a significant drop in performance. researchgate.net
Polymeric and Biopolymer Supports: Other materials, including synthetic polymers and natural biopolymers like cellulose (B213188), have been used as supports. mdpi.com For example, a BINAP-rhodium complex was supported on modified dialdehyde (B1249045) cellulose for use in asymmetric hydrogenation, providing a recyclable catalyst derived from a renewable resource. mdpi.com Dendritic polymers have also been used to create larger, soluble catalysts that can be recovered by phase separation. rsc.org
| Support Material | Immobilization Method | Key Advantage | Reference |
|---|---|---|---|
| Silica (amorphous) | Covalent attachment | Robust, good recyclability, reduced metal leaching. | rsc.orgresearchgate.net |
| Silica-Coated Magnetic Nanoparticles | Covalent attachment | Facile separation with an external magnet, high activity. | cityu.edu.hkresearchgate.net |
| Mesocellular Foam (MCF) Silica | Covalent attachment | Higher activity compared to other silica types due to large pores. | mdpi.com |
| Modified Cellulose | Covalent attachment | Utilizes a renewable biopolymer support. | mdpi.com |
| Dendritic Polymers | Functionalization | Recyclable via induced phase separation. | rsc.org |
Broader Implications in Chiral Fine Chemical Synthesis and Sustainable Catalysis
The development and application of chiral ruthenium-BINAP catalysts and their derivatives have profound implications for both industrial chemical manufacturing and the advancement of sustainable "green" chemistry.
The ability to perform highly enantioselective hydrogenations is critical for the synthesis of a vast number of valuable chiral molecules. These catalysts are instrumental in producing key intermediates for pharmaceuticals, such as chiral alcohols and amines, which are often the building blocks of complex drug molecules. chiralpedia.comnih.gov For example, the asymmetric hydrogenation of ketones is a widely used industrial process, and ruthenium catalysts have been successfully applied on a multi-kilogram scale to produce chiral alcohols with high enantiopurity (e.g., 97% ee). nih.govnih.gov Beyond pharmaceuticals, these catalysts are used to manufacture chiral compounds for the flavor, fragrance, and agrochemical industries. shu.edu
From a sustainability perspective, the impact is multifaceted:
Atom Economy and Efficiency: Highly selective and active catalysts like the Ru-BINAP family minimize the formation of unwanted byproducts, leading to cleaner reaction profiles and less waste. Their high efficiency, often operating at very low catalyst loadings (substrate-to-catalyst ratios up to 1,000,000:1), reduces the amount of precious metal required. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
